molecular formula C6H5F2NO B104598 6-Amino-2,3-difluorophenol CAS No. 115551-33-2

6-Amino-2,3-difluorophenol

Cat. No. B104598
M. Wt: 145.11 g/mol
InChI Key: KRURHZHJEDNBCM-UHFFFAOYSA-N
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Description

6-Amino-2,3-difluorophenol is not directly mentioned in the provided papers. However, the papers discuss compounds that are structurally related or involve similar functional groups, such as fluorinated aromatic compounds and amines. These compounds are of interest due to their potential applications in materials science, particularly in the synthesis of polyimides with desirable properties such as low dielectric constants, high thermal stability, and good solubility in organic solvents .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multi-step chemical processes. For instance, the synthesis of a novel fluorinated aromatic diamine is described as a simple procedure, which is then used to prepare fluorinated polyimides . Another example is the preparation of a novel trifluoromethyl-substituted bis(ether amine) monomer through nucleophilic substitution and catalytic reduction . These methods could potentially be adapted for the synthesis of 6-Amino-2,3-difluorophenol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as fluorinated polyimides, is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of the materials. The presence of fluorine is known to reduce the polarizability of the polymer chain, leading to lower dielectric constants . The molecular structure of 6-Amino-2,3-difluorophenol would similarly be expected to exhibit unique electronic properties due to the presence of both amino and fluorine groups.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 6-Amino-2,3-difluorophenol can be complex. For example, the aminolysis of a difluorophenyl-containing compound is reported to be successful with unshielded amines and in a medium with high dielectric permittivity . This suggests that the amino group in 6-Amino-2,3-difluorophenol could also participate in aminolysis reactions under suitable conditions, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are notable for their low moisture adsorption, low dielectric constants, and high thermal stability . These properties are attributed to the fluorine atoms in the molecular structure, which impart a high degree of chemical inertness and resistance to polar interactions. The properties of 6-Amino-2,3-difluorophenol would likely be influenced by its fluorine content, suggesting potential applications in areas where such properties are advantageous.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

6-Amino-2,3-difluorophenol derivatives like APF are used as novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These probes are valuable for studying the roles of hROS in various biological and chemical applications due to their ability to differentiate specific reactive species and resist light-induced autoxidation in living cells (Setsukinai et al., 2003).

Photophysical Properties and Solvent Sensitivity

BODIPY dyes with 6-amino-2,3-difluorophenol structural components exhibit photophysical properties sensitive to solvent polarity and acidity. These properties make the dyes potential candidates for fluorescence probes in studies concerning solvent environments' acidity (Bañuelos et al., 2008).

Antioxidant Activity and Lipid Peroxidation Inhibition

Derivatives of 6-amino-2,3-difluorophenol are studied for their antioxidant properties and ability to inhibit lipid peroxidation. These compounds are promising for therapeutic applications due to their potent inhibitory activities (Neochoritis et al., 2010).

Peptide Synthesis

Tetrafluorophenyl esters of 6-amino-2,3-difluorophenol and related compounds are valuable in peptide synthesis. These esters have been studied for their kinetics in coupling reactions and racemization processes, contributing to more efficient peptide construction (Hui et al., 2009).

Antibacterial and Anti-tuberculosis Activity

Certain 6-amino-2,3-difluorophenol derivatives demonstrate antibacterial and anti-tuberculosis activities. Their structures and biological activities make them candidates for developing new therapeutic agents (Vasava et al., 2019).

Ratiometric Fluorescent Sensors

Compounds containing the 6-amino-2,3-difluorophenol moiety are used in designing ratiometric fluorescent sensors, particularly for detecting ions like Zn2+. These sensors show significant changes in fluorescence intensity upon ion binding, useful for biological and chemical sensing applications (Burdette & Lippard, 2002).

Safety And Hazards

“6-Amino-2,3-difluorophenol” is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-amino-2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRURHZHJEDNBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380933
Record name 6-amino-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-difluorophenol

CAS RN

115551-33-2
Record name 6-amino-2,3-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,3 difluoro 6-nitro phenol (2 g, 11 mmol) was treated with 10% Pd/C (1 g) at 23° C. The reaction mixture was flushed with hydrogen gas and the reaction was allowed to stir 12 h before it was filtered through celite. The filtrate was concentrated in vacuo to afforded the title compound (1.6 g, 97%). EI-MS m/z 146 (M+H)+
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

A solution of 2,3-difluoro-6-nitrophenol (500 mg) in methanol (7 ml) was hydrogenated over 5% Pd/C (60 mg) for 6 hours. The reaction mixture was filtered under nitrogen stream and the filtrate was evaporated under reduced pressure to give 414 mg of crude 2-amino-5,6-difluorophenol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
X Yu, M Zhang, T Annamalai, P Bansod… - European journal of …, 2017 - Elsevier
New antibacterial agents with novel target and mechanism of action are urgently needed to combat problematic bacterial infections and mounting antibiotic resistances. Topoisomerase …
Number of citations: 22 www.sciencedirect.com
A El-Tunsi, N Carter, SH Yeo, JD Priest, A Choi… - …, 2022 - thieme-connect.com
Kinetic resolution provided a highly enantioselective method to access a range of 3-aryl-3,4-dihydro-2H-1,4-benzoxazines using n-butyllithium and the chiral ligand sparteine. The …
Number of citations: 3 www.thieme-connect.com

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